Chelidamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

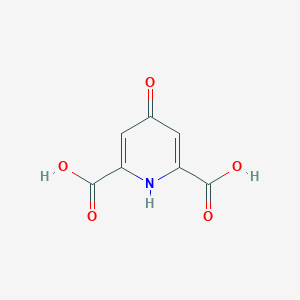

4-oxo-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJJHGQACAZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160451 | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-60-3, 499-51-4 | |

| Record name | Chelidamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHELIDAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chelidamic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of chelidamic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a pyridine core.[1] It is a versatile molecule with applications ranging from a chelating agent to a biochemical inhibitor. The compound typically appears as a white to off-white or yellow powder.[2][3]

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| IUPAC Name | 4-oxo-1H-pyridine-2,6-dicarboxylic acid | [1] |

| Molecular Formula | C₇H₅NO₅ | |

| Molecular Weight | 183.12 g/mol | |

| Melting Point | 265-270 °C (decomposes) | |

| Boiling Point (Predicted) | 428.3 ± 45.0 °C | |

| Density (Predicted) | 1.726 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.12 ± 0.40 | |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), Very soluble in water | |

| CAS Number | 138-60-3 |

Molecular Structure

This compound exists in tautomeric forms, specifically an aromatic enol form and a keto form. In the solid state, particularly as a monohydrate, it adopts a zwitterionic structure where a carboxylic acid group is deprotonated, and the pyridine nitrogen is protonated. This structural feature contributes to its ability to act as a multidentate ligand, forming stable complexes with various metal ions.

The structure of this compound has been confirmed by various spectroscopic methods. Notably, 13C NMR spectral data is available and provides insight into the carbon framework of the molecule.

Experimental Protocols

A common and high-yield method for synthesizing this compound involves the reaction of chelidonic acid with ammonia.

Materials:

-

Chelidonic acid

-

Concentrated ammonium hydroxide solution (e.g., 30%)

-

Concentrated hydrochloric acid

-

Activated carbon

-

Ice

Procedure:

-

Chelidonic acid is dissolved in concentrated ammonium hydroxide.

-

The mixture is refluxed for 6-8 hours, with additional ammonium hydroxide added as needed to maintain a pH above 9.

-

In a more detailed protocol, 425 mL of 30% aqueous ammonia solution is added dropwise at 0°C to 41.8 g of the precursor over 1 hour.

-

The resulting suspension is stirred at room temperature for 48 hours.

-

Excess ammonia is removed under reduced pressure.

-

The residue is refluxed with water and activated carbon for 15 minutes for decolorization.

-

After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.

-

The precipitated white solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. This process typically yields a high purity product (98%).

The precursor, chelidonic acid, can be synthesized from diethyl oxalate and acetone. The process involves mixing a metal alkoxide, dialkyl oxalate, and an alcohol, followed by the controlled addition of acetone and subsequent neutralization and refluxing to form chelidonic acid.

Biological Activity and Logical Relationships

This compound is recognized for its inhibitory activity against glutamate decarboxylase (GAD), an enzyme responsible for the conversion of glutamate to GABA. It is considered one of the more potent "conformationally restricted glutamate analogs" that act as GAD inhibitors, with a reported Ki of 33 μM.

The following diagrams illustrate the synthesis of this compound and its inhibitory action on glutamate decarboxylase.

Caption: Synthesis of this compound from Chelidonic Acid.

Caption: Inhibition of Glutamate Decarboxylase by this compound.

References

Synthesis of Chelidamic Acid from Chelidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of chelidamic acid (also known as 4-hydroxypyridine-2,6-dicarboxylic acid) from its precursor, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This conversion is a critical step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The process involves the amination of the γ-pyrone ring in chelidonic acid to form the corresponding 4-pyridone structure of this compound. This document details the underlying reaction, presents established experimental protocols, summarizes key quantitative data, and provides visual workflows for clarity.

Reaction Overview

The fundamental transformation from chelidonic acid to this compound is a nucleophilic substitution reaction. The oxygen heteroatom in the pyran ring of chelidonic acid is replaced by a nitrogen atom, typically from an ammonia source. This converts the 4-oxo-4H-pyran core into a 4-oxo-1,4-dihydropyridine (or 4-hydroxypyridine) scaffold. The reaction is generally high-yielding and can be accomplished under relatively straightforward conditions.

The Discovery and Enduring Legacy of Chelidamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of Chelidamic acid. It is intended to serve as a foundational resource for professionals in research, and drug development, offering detailed insights into its synthesis, physicochemical properties, and biological significance.

Discovery and Historical Context

This compound, systematically known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, has its roots in the study of natural products. Its history is intrinsically linked to that of chelidonic acid, a related compound discovered in 1839 by Joseph M. A. Probst in extracts of the greater celandine plant, Chelidonium majus[1]. Chelidonic acid was first studied in more detail by Joseph Udo Lerch in 1846[1].

The subsequent conversion of chelidonic acid to this compound marked a key step in the chemical understanding of this class of compounds. The process involves the reaction of chelidonic acid with ammonia, where the pyran ring's oxygen atom is replaced by a nitrogen atom, transforming the γ-pyrone structure into a γ-pyridone core. While the exact date and discoverer of this specific reaction are not clearly detailed in the provided results, the synthesis is a well-established method.

Historically, the synthesis of related compounds like citrazinic acid (2,6-dihydroxy-4-carboxy-pyridine) from citric acid and urea offered alternative routes to similar pyridine structures, though often with low yields[2]. Over time, synthetic methods have been refined to improve yield and purity[3].

Physicochemical Properties

This compound is typically a pale yellow or brown powder[4]. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | |

| Molecular Weight | 183.12 g/mol | |

| Melting Point | 267-278 °C (decomposes) | |

| Boiling Point | 428.3 °C at 760 mmHg (Predicted) | |

| Density | 1.726 g/cm³ (Predicted) | |

| pKa | 0.12 ± 0.40 (Predicted) | |

| Solubility | Very soluble in water. Soluble in 1 M NH₄OH (50 mg/mL). Soluble in DMSO (≥15 mg/mL). | |

| Appearance | Pale yellow to brown powder | |

| CAS Number | 138-60-3 |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is from its natural precursor, Chelidonic acid. More recent methods have been developed for improved yield and purity.

Synthesis from Chelidonic Acid

A common and historically significant method for preparing this compound involves the reaction of Chelidonic acid with ammonia. This reaction converts the pyran ring of Chelidonic acid into the pyridine ring of this compound.

Workflow for the Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol (Modified from Literature):

-

Reaction Setup: A solution of Chelidonic acid is prepared in a suitable reaction vessel.

-

Ammonolysis: To this solution, a 30% aqueous ammonia solution is added slowly, typically at a controlled temperature (e.g., 0 °C). The mixture is then stirred at room temperature for an extended period, such as 48 hours, to ensure complete conversion.

-

Workup: After the reaction is complete, excess ammonia is removed under reduced pressure.

-

Purification: The resulting residue is dissolved in water and may be decolorized using activated carbon with heating.

-

Precipitation: The solution is filtered while hot, and the filtrate is cooled. The pH of the filtrate is then adjusted to approximately 1 with hydrochloric acid, causing this compound to precipitate as a white solid.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried under a vacuum to yield the final product.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The symmetrical nature of the molecule results in characteristic chemical shifts for the protons and carbons on the pyridine ring and the carboxyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present, such as the C=O of the carboxylic acids and the pyridone, as well as O-H and N-H stretches.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug development due to their diverse biological activities. These include anti-inflammatory, immunomodulatory, and antiviral properties.

One of the most notable activities of this compound is its role as a potent inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.

Inhibition of Glutamate Decarboxylase (GAD)

Caption: this compound acts as an inhibitor of Glutamate Decarboxylase (GAD).

The anti-inflammatory effects of Chelidonic acid, a close structural analog, have been shown to involve the inhibition of NF-κB activation. This suggests a potential mechanism for this compound as well. By preventing the degradation of IκBα, the nuclear translocation of NF-κB is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6.

Applications in Drug Development and Research

The unique structure and biological activity of this compound make it a valuable scaffold in medicinal chemistry and a useful tool in various research applications.

-

Drug Development: Its derivatives have been investigated for antiviral and anticancer properties. The ability of the core structure to chelate metal ions is a key feature in the design of new therapeutic agents, such as metalloenzyme inhibitors.

-

Analytical Chemistry: this compound is used as a complexing agent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions like iron.

-

Materials Science: It serves as an organic ligand in the synthesis of hybrid compounds with lanthanoids and polyoxometalates, which have potential applications in catalysis and electronics. It has also been explored as an anode material for lithium-ion batteries.

References

- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]

- 2. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 3. Cas 138-60-3,this compound | lookchem [lookchem.com]

- 4. This compound(138-60-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Spectroscopic Data of Chelidamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chelidamic acid, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR data are presented below, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ displays a single resonance for the two equivalent aromatic protons. The acidic protons of the carboxylic acid and hydroxyl groups are also observed, though their chemical shifts can be broad and concentration-dependent.

Table 1: ¹H NMR Chemical Shifts of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | s | 2H | H-3, H-5 |

| Broad | - | 3H | 2 x -COOH, 4-OH |

Note: The chemical shifts for the acidic protons (-COOH and -OH) are highly variable and may exchange with residual water in the solvent.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ reveals four distinct carbon signals, consistent with the molecule's symmetry.

Table 2: ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Assignment |

| ~174.1 | C-4 |

| ~164.5 | C-7 (Carboxylic Acid) |

| ~148.8 | C-2, C-6 |

| ~118.2 | C-3, C-5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) pellet or as a nujol mull. The key absorption bands are characteristic of the carboxylic acid, hydroxyl, and pyridinone moieties.

Table 3: Characteristic IR Absorption Bands of this compound (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 (broad) | Strong | O-H stretch (carboxylic acid and phenol) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Strong | C=O stretch (pyridinone) |

| ~1600, ~1450 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1250 | Medium | C-O stretch (carboxylic acid/phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound, typically in a polar solvent like ethanol or methanol, reveals absorption bands corresponding to electronic transitions within the aromatic system. A study on pyridinedicarboxylic acids provides insight into the expected spectral characteristics.[3]

Table 4: UV-Vis Absorption Maxima (λmax) of this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~280 | Not Reported | π → π |

| ~310 | Not Reported | n → π |

Note: The exact λmax and ε values can be influenced by the solvent and pH of the solution.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a suitable holder in the spectrometer's sample beam.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.

-

Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Use a pair of matched quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared this compound solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing this compound.

References

Chelidamic acid CAS number and molecular weight

An In-depth Technical Guide to Chelidamic Acid

Core Substance Identification and Properties

This compound, a heterocyclic organic compound, is a molecule of significant interest in various scientific fields, from neurobiology to materials science. This guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 138-60-3 | [1] |

| Molecular Weight | 183.12 g/mol (anhydrous basis) | [2] |

| Molecular Formula | C₇H₅NO₅ | [2] |

| IUPAC Name | 4-oxo-1H-pyridine-2,6-dicarboxylic acid | [3] |

| Synonyms | 4-Hydroxypyridine-2,6-dicarboxylic acid, 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, NSC 3983 | [3] |

| Appearance | White to off-white or yellow solid/powder | |

| Melting Point | 267-270 °C (decomposes) | |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), DMSO (36 mg/mL) |

Biological Activity and Applications

This compound exhibits a range of biological activities, with its most prominent role being a potent inhibitor of glutamate decarboxylase (GAD), the critical enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA. This activity underpins its use in neuroscience research. Additionally, it has been explored for its anti-inflammatory and whitening effects, making it a person of interest in cosmetics and pharmaceuticals. Its ability to chelate metal ions has led to its use in analytical chemistry, specifically in high-performance chelation ion chromatography for the speciation of iron.

Quantitative Biological Data

| Parameter | Value | Target Organism/System | Citations |

| Ki (Glutamate Decarboxylase) | 33 µM | Rat Brain |

Experimental Protocols

Synthesis of this compound from Chelidonic Acid

A common and efficient method for synthesizing this compound is through the amination of its precursor, Chelidonic acid. The following protocol is adapted from established literature.

Materials:

-

Chelidonic acid

-

Concentrated ammonium hydroxide (NH₄OH)

-

Hydrochloric acid (HCl) for pH adjustment (if necessary)

-

Deionized water

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolution: Dissolve Chelidonic acid in concentrated ammonium hydroxide within the reaction vessel.

-

Reflux: Heat the mixture to reflux for 6-8 hours. During this period, it is crucial to maintain a pH above 9. Additional ammonium hydroxide can be added as needed to ensure the basicity of the solution.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool to approximately 5°C in an ice bath with stirring.

-

Acidification (Optional): If the product does not precipitate sufficiently, carefully acidify the solution with HCl to a pH of 1 to induce precipitation of this compound.

-

Filtration: Collect the precipitated solid product by filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold water to remove any remaining impurities.

-

Drying: Dry the purified this compound under a vacuum to obtain the final product.

The workflow for the synthesis of this compound can be visualized as follows:

Mechanism of Action: Inhibition of Glutamate Decarboxylase

The primary mechanism through which this compound exerts its biological effects in the central nervous system is by inhibiting Glutamate Decarboxylase (GAD). GAD is the rate-limiting enzyme in the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By inhibiting GAD, this compound reduces the production of GABA from glutamate. This leads to a decrease in GABAergic neurotransmission, which can have significant downstream effects on neuronal excitability.

The logical relationship of this signaling pathway is depicted below:

References

The Biological Versatility of Chelidamic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Chelidamic acid, a γ-pyrone derivative, and its corresponding heterocyclic analogues have emerged as a privileged scaffold in medicinal chemistry. The inherent structural features of the 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid core, including its metal-chelating ability and rigid framework, provide a versatile platform for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of heterocyclic structures similar to this compound, such as 1,4-dihydropyridines (DHPs), have demonstrated significant cytotoxic effects against various cancer cell lines. The structural similarity, centered around a substituted dihydropyridine ring, suggests that this compound derivatives may exhibit comparable or enhanced anticancer potential.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1,4-dihydropyridine derivatives against different human cancer cell lines. This data, while not directly from this compound derivatives, provides valuable insights into the potential efficacy of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| DHP-1 | HeLa (Cervical) | 3.6 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 5.2 | Doxorubicin | Not specified | |

| DHP-2 | HeLa (Cervical) | 2.3 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 5.7 | Doxorubicin | Not specified | |

| DHP-3 | HeLa (Cervical) | 4.1 | Doxorubicin | Not specified |

| MCF-7 (Breast) | 11.9 | Doxorubicin | Not specified | |

| Compound 7b | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |

| Compound 7d | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |

| Compound 7e | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |

| Compound 7f | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |

| Compound 13ab' | Caco-2 (Colorectal) | 0.63 ± 0.05 | Not specified | Not specified |

| Compound 13ad' | Caco-2 (Colorectal) | 5.68 ± 0.14 | Not specified | Not specified |

Experimental Protocols: Anticancer Activity Screening

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, Caco-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways in Cancer

This compound derivatives, particularly those with metal-chelating properties, may interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates a generalized overview of key signaling pathways often dysregulated in cancer, which could be potential targets for these compounds.

Figure 1: Potential anticancer signaling pathways targeted by this compound derivatives.

Antimicrobial Activity

The ability of this compound and its derivatives to chelate metal ions is a key feature that can be exploited for antimicrobial activity. Metal ions are essential for the survival and enzymatic functions of many microorganisms. By sequestering these ions, this compound derivatives can disrupt critical cellular processes in bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel pyridothienopyrimidine derivatives, which share a heterocyclic core with this compound, against a panel of bacterial and fungal strains.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 3a | 8 | 4 | 16 | 32 | 8 | 16 |

| 4a | 8 | 8 | 16 | 32 | 16 | 32 |

| 5a | 4 | 4 | 8 | 16 | 4 | 8 |

| 6b | 16 | 8 | 32 | 64 | 16 | 32 |

| 8b | 8 | 4 | 16 | 32 | 8 | 16 |

| 9b | 4 | 4 | 8 | 16 | 4 | 8 |

| Amoxicillin | 4 | 2 | 8 | 16 | - | - |

| Clotrimazole | - | - | - | - | 4 | 8 |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates[1]

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of novel compounds.

Figure 2: General workflow for broth microdilution antimicrobial susceptibility testing.

Antiviral Activity (HIV-1 Integrase Inhibition)

The structural motif of this compound, particularly its dicarboxylic acid and ketone functionalities, bears resemblance to known HIV-1 integrase inhibitors. These compounds function by chelating essential metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.

Quantitative Antiviral Data

The following table includes IC50 and EC50 values for various HIV-1 integrase inhibitors, some of which feature pyridinone scaffolds that are structurally related to this compound.

| Compound Class/ID | Target | IC50 (nM) | Antiviral Activity (EC50, nM) |

| Diketobutanoic Acid Derivative | HIV-1 Integrase (Strand Transfer) | 6 ± 3 | 9 ± 4 (as prodrug) |

| Quinolone Derivative (JTK-303) | HIV-1 Integrase (Strand Transfer) | 7.2 | 0.9 |

| Naphthyridine Carboxamide | HIV-1 Integrase (Strand Transfer) | 8 | 15 (EC95) |

| Azaindole Carboxylic Acid | HIV-1 Integrase | 950 - 7350 | Not specified |

| 2-Pyridinone Derivative (59) | Not specified | Not specified | 67 |

| 2-Pyridinone Derivative (60) | Not specified | Not specified | 32 |

Experimental Protocols: HIV-1 Integrase Inhibition Assay

Fluorescence-Based HIV-1 Integrase Assay

This high-throughput assay measures the inhibition of the 3'-processing or strand transfer activity of HIV-1 integrase.[2]

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Fluorescently labeled oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR)

-

Assay buffer

-

This compound derivatives

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the assay buffer, the test compounds (this compound derivatives) at various concentrations, and the recombinant HIV-1 integrase.

-

Pre-incubation: Incubate the plate for a short period to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence polarization or time-resolved fluorescence of the samples. Inhibition of the integrase activity will result in a change in the fluorescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

HIV-1 Replication Cycle and Inhibition

The diagram below illustrates the key stages of the HIV-1 replication cycle and highlights the step at which integrase inhibitors, such as potentially this compound derivatives, act.

Figure 3: The HIV-1 replication cycle and the target of integrase inhibitors.

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. While comprehensive data on a wide range of its derivatives is still emerging, the information available on structurally related compounds, particularly in the areas of cancer, microbial infections, and HIV, strongly suggests the potential of this chemical class. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the design and evaluation of new this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these versatile molecules.

References

The Potential of Chelidamic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a key therapeutic target for neurological disorders characterized by GABAergic dysfunction. This technical guide explores the potential of chelidamic acid, a conformationally restricted analog of glutamate, as a competitive inhibitor of GAD. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing GAD inhibition, and an examination of the relevant signaling pathways. While in vitro evidence demonstrates the inhibitory potential of this compound, this guide also highlights the current gaps in the literature, particularly the need for further investigation into its structure-activity relationship and in vivo efficacy.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system function. Glutamate, the principal excitatory neurotransmitter, is converted to the primary inhibitory neurotransmitter, GABA, by the enzyme glutamate decarboxylase (GAD). Dysregulation of GAD activity and subsequent GABAergic signaling has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and stiff-person syndrome. Consequently, the development of potent and selective GAD inhibitors is a significant area of interest in neuropharmacology.

This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic dicarboxylic acid that acts as a structural analog of the GAD substrate, glutamate. Its rigid structure provides a valuable scaffold for probing the active site of GAD. This guide summarizes the current knowledge of this compound as a GAD inhibitor and provides the necessary technical information for researchers and drug development professionals to further investigate its therapeutic potential.

Quantitative Data on GAD Inhibition

This compound has been identified as a competitive inhibitor of glutamate decarboxylase, meaning it competes with the substrate, glutamate, for binding to the enzyme's active site. The primary quantitative measure of its inhibitory potency is the inhibition constant (Kᵢ).

| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Source Organism |

| This compound | 33 µM | Competitive | Rat Brain |

| Chelidonic Acid | 1.2 µM | Competitive | Rat Brain |

Table 1: In vitro inhibition of Glutamate Decarboxylase by this compound and a related analog.[1]

Note on Kᵢ vs. IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is another common measure of inhibitor potency. For a competitive inhibitor, the IC₅₀ value is dependent on the substrate concentration used in the assay, whereas the Kᵢ is an intrinsic property of the inhibitor. The relationship between the two for competitive inhibition is described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate. Currently, specific IC₅₀ values for this compound in GAD inhibition assays are not widely reported in the literature.

Signaling Pathways

The primary signaling pathway affected by the inhibition of GAD is the synthesis of GABA, which has downstream effects on GABAergic neurotransmission.

The GABA Shunt

GAD is a key enzyme in the GABA shunt, a metabolic pathway that synthesizes and conserves the supply of GABA. The inhibition of GAD by this compound directly disrupts this pathway at the conversion of glutamate to GABA.

Caption: The GABA Shunt pathway illustrating the role of GAD and its inhibition by this compound.

Experimental Protocols

Several methods can be employed to determine the inhibitory activity of compounds like this compound on GAD. Below are detailed methodologies for common in vitro assays.

General Experimental Workflow

The general workflow for assessing a potential GAD inhibitor involves preparing the enzyme source, performing the enzymatic reaction in the presence and absence of the inhibitor, and detecting the product (GABA or CO₂) or the consumption of the substrate (glutamate).

Caption: General experimental workflow for evaluating a GAD inhibitor.

HPLC-Based Assay for GAD Activity

This method quantifies the amount of GABA produced in the enzymatic reaction.

1. Enzyme Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Use the resulting supernatant as the source of GAD.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

GAD enzyme preparation

-

50 mM potassium phosphate buffer (pH 7.2)

-

0.2 mM Pyridoxal phosphate

-

Varying concentrations of this compound (or vehicle for control)

-

3. Enzymatic Reaction:

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding L-glutamate to a final concentration (e.g., 50 mM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of 0.6 M perchloric acid.

4. GABA Derivatization and Quantification:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Derivatize the supernatant containing GABA with a fluorescent tag (e.g., o-phthaldialdehyde/2-mercaptoethanol or dansyl chloride).

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

5. Data Analysis:

-

Calculate the rate of GABA formation in the presence and absence of the inhibitor.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot percent inhibition against inhibitor concentration to determine the IC₅₀.

-

Use the Cheng-Prusoff equation to calculate the Kᵢ if the Kₘ of GAD for glutamate is known under the assay conditions.

Fluorometric Assay for GAD Activity

This is a continuous assay that measures the consumption of glutamate.

1. Reagents:

-

GAD enzyme preparation (as described above)

-

Glutamate oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

L-glutamate

-

This compound

2. Reaction Mixture:

-

In a 96-well microplate, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.2)

-

Glutamate oxidase

-

HRP

-

Amplex Red

-

GAD enzyme preparation

-

Varying concentrations of this compound

-

3. Enzymatic Reaction and Detection:

-

Pre-incubate the mixture for 5-10 minutes.

-

Initiate the reaction by adding L-glutamate.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader in kinetic mode at 37°C. The GAD reaction consumes glutamate, leading to a decrease in the rate of fluorescence generation by the coupled glutamate oxidase/HRP/Amplex Red system.

4. Data Analysis:

-

Determine the initial reaction rates from the slopes of the fluorescence curves.

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC₅₀ and Kᵢ as described for the HPLC-based assay.

Structure-Activity Relationship (SAR)

The inhibitory activity of conformationally restricted glutamate analogs provides insight into the binding requirements of the GAD active site. A study comparing twenty such analogs, including this compound, revealed several key findings[1]:

-

Aromaticity: Aromatic analogs were generally more potent inhibitors than their aliphatic counterparts.

-

Intercarboxylate Distance: An optimal distance of approximately 0.75 nm between the carboxylate groups appears to be crucial for competitive inhibition, suggesting that glutamate binds to the active site in an extended conformation.[1]

-

Carboxylate Replacement: One of the carboxyl groups can be replaced by a phenolic hydroxyl group without a significant loss of inhibitory activity.[1]

-

Bridging Atom: The nature of the atom bridging the dicarboxylate carbons in the aromatic ring influences the degree of inhibition.[1]

Chelidonic acid, which shares the γ-pyrone core with this compound but lacks the nitrogen atom in the ring, is a more potent inhibitor (Kᵢ = 1.2 µM). This suggests that the electronic properties and geometry of the heterocyclic ring are critical determinants of binding affinity.

Further research involving the synthesis and evaluation of a series of this compound derivatives is necessary to establish a more detailed SAR. Modifications to the 4-hydroxyl group, the carboxylates, and the pyridine ring could provide valuable information for the design of more potent and selective GAD inhibitors.

In Vitro and In Vivo Models

Currently, there is a notable lack of published data on the effects of this compound in cellular or whole-animal models. While its inhibitory activity against the isolated enzyme is established, its ability to cross cell membranes and the blood-brain barrier to exert its effects in a biological system remains to be determined.

Future research should focus on:

-

Cell-based assays: Evaluating the effect of this compound on GABA production in cultured neurons or brain slices.

-

In vivo studies: Administering this compound to animal models and measuring its impact on brain GABA levels (e.g., via microdialysis or magnetic resonance spectroscopy) and on behavioral outcomes related to GABAergic neurotransmission (e.g., seizure thresholds, anxiety models).

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel glutamate decarboxylase inhibitors. Its competitive mechanism of action and well-defined chemical structure make it a valuable tool for probing the GAD active site. However, the current body of evidence is limited to in vitro enzymatic assays. To advance the therapeutic potential of this compound, future research must focus on a more comprehensive characterization, including:

-

Determination of IC₅₀ values under various experimental conditions to provide a broader understanding of its inhibitory potency.

-

Synthesis and evaluation of a focused library of this compound analogs to elucidate a detailed structure-activity relationship and identify more potent derivatives.

-

Investigation of its efficacy in cellular and in vivo models to assess its ability to modulate GABA levels in a biological context and to evaluate its potential neuropharmacological effects.

Addressing these research gaps will be crucial in determining whether this compound or its derivatives can be translated into clinically relevant therapeutic agents for the treatment of disorders associated with impaired GABAergic function.

References

Chelidamic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound that has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its rigid pyridine core, adorned with two carboxylic acid moieties and a 4-oxo group, provides multiple reactive sites for a wide array of chemical transformations. This unique structural arrangement makes it an ideal starting material for the synthesis of diverse, highly substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry, materials science, and coordination chemistry.[1][3][4] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on key transformations, experimental protocols, and quantitative data to support its application in research and development.

Core Properties and Data

This compound is typically a light yellow or brown powder. Its physical and chemical properties are summarized below, providing essential data for its use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NO₅ | |

| Molecular Weight | 183.12 g/mol (anhydrous basis) | |

| Melting Point | 265-270 °C (decomposes) | |

| Solubility | 50 mg/mL in 1 M NH₄OH (clear to slightly hazy) | |

| pKa Values | logK₁=10.74, logK₂=3.22, logK₃=1.63 |

| Appearance | Light yellow to brown powder | |

Key Synthetic Transformations and Applications

The strategic functionalization of this compound allows for the creation of a vast library of pyridine-based molecules. The primary transformations involve esterification of the carboxylic acids, selective reduction of the ketone, and subsequent functional group interconversions.

References

Unveiling Chelidamic Acid: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, a heterocyclic organic compound, has garnered significant interest in the scientific community due to its diverse biological activities. As a competitive inhibitor of glutamate decarboxylase and a molecule capable of inducing osteogenic differentiation, it holds promise for therapeutic applications in neurological disorders and bone regeneration. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known biological interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this intriguing natural product.

Natural Sources of this compound

This compound is primarily found in the plant kingdom, with notable concentrations in specific families. While the exploration of microbial sources is an ongoing area of research, current evidence predominantly points to herbaceous plants as the most abundant reservoirs.

Plant Sources

The principal plant sources of this compound identified to date belong to the Papaveraceae and Asteraceae families.

-

Chelidonium majus (Greater Celandine): A perennial herbaceous plant, Chelidonium majus is a well-documented source of a variety of isoquinoline alkaloids, and this compound is also present within its tissues.

-

Saussurea controversa : This species from the Asteraceae family has been identified as a significant source of this compound. Studies have reported the successful isolation of the compound from its leaves.

Microbial Sources

The investigation into microbial production of this compound is still in its nascent stages. Research has been conducted on endophytic fungi isolated from Chelidonium majus. While these fungi produce a diverse array of bioactive compounds, direct and conclusive evidence of this compound synthesis is yet to be firmly established. Further research is required to determine if microbial fermentation could represent a viable and scalable alternative for its production.

Isolation of this compound from Natural Sources

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. The specific protocol can be adapted based on the starting plant material and the desired purity of the final product.

Quantitative Data on Isolation

The yield of this compound can vary significantly depending on the plant source, the geographical location, the time of harvest, and the extraction method employed. The following table summarizes available data on the yield of this compound and related compounds from prominent natural sources.

| Plant Source | Plant Part | Extraction Method | Compound | Yield | Reference |

| Saussurea controversa | Leaves | 40% Ethanol Extraction | This compound | 45 mg/g of extract | [1] |

| Chelidonium majus | Roots | Methanol-HCl Extraction | Chelidonine (related alkaloid) | ~35% of total alkaloids | [2] |

| Chelidonium majus | Roots | Methanol-HCl Extraction | Berberine (related alkaloid) | ~76% of total alkaloids | [2] |

| Chelidonium majus | Roots | Methanol-HCl Extraction | Coptisine (related alkaloid) | ~180% of total alkaloids | [2] |

Note: The yields for Chelidonium majus are for related isoquinoline alkaloids and are provided as a reference due to the limited availability of specific quantitative data for this compound from this source.

Detailed Experimental Protocols

This protocol is adapted from established methodologies for the isolation of this compound from S. controversa.[1]

Materials:

-

Air-dried leaves of Saussurea controversa

-

40% Ethanol

-

Water

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Polyamide for column chromatography

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Extraction:

-

Macerate 600 g of air-dried S. controversa leaves with 6 L of 40% ethanol.

-

Perform the extraction three times at 80°C for 1 hour each.

-

Combine the extracts and evaporate under reduced pressure to obtain a concentrated aqueous residue.

-

Dry the aqueous residue by convection to yield a dried extract.

-

-

Initial Fractionation:

-

Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate containing the calcium salt of this compound will form.

-

Separate the precipitate by filtration and wash thoroughly with water.

-

The resulting aqueous solution is then subjected to sequential liquid-liquid extraction in a separating funnel with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.

-

-

Purification by Column Chromatography:

-

Dissolve the precipitate (calcium chelidamate) in a minimal amount of dilute HCl.

-

Subject the resulting solution to column chromatography on a polyamide column.

-

Elute the column with a gradient of ethanol in water, starting from 5% and gradually increasing to 50%.

-

Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

-

Recrystallization (for further purification):

-

Dissolve the isolated this compound in hot methanol.

-

Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.

-

Allow the solution to cool slowly. This compound will crystallize as needle-like crystals.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Biological Activities and Signaling Pathways

This compound exhibits notable biological activities, primarily through its interaction with specific enzymes and its influence on cellular differentiation pathways.

Inhibition of Glutamate Decarboxylase

This compound is a known competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate. This inhibition is believed to occur through the binding of this compound to the active site of GAD, preventing the binding of the natural substrate, glutamate.

Figure 1. Competitive inhibition of Glutamate Decarboxylase by this compound.

Induction of Osteogenic Differentiation

This compound has been shown to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. While the precise molecular mechanisms are still under investigation, evidence suggests the involvement of key signaling pathways that regulate osteogenesis, such as the Wnt and Bone Morphogenetic Protein (BMP) pathways.

The Wnt signaling pathway plays a crucial role in bone development and homeostasis. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes. It is hypothesized that this compound may modulate components of the Wnt pathway to promote osteoblast differentiation.

Figure 2. Overview of the canonical Wnt signaling pathway in osteogenesis.

BMPs are a group of growth factors that also play a pivotal role in bone formation. BMPs bind to their receptors on the cell surface, initiating an intracellular signaling cascade that involves the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus to regulate the expression of osteogenic target genes. This compound may potentiate or activate this pathway, leading to enhanced osteoblast differentiation.

Figure 3. Overview of the canonical BMP signaling pathway in osteogenesis.

Experimental Workflow for Isolation of Natural Products

The following diagram illustrates a generalized workflow for the isolation of a target natural product, such as this compound, from a plant source.

Figure 4. Generalized workflow for the isolation of natural products from plants.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, warranting further investigation. This guide has provided a comprehensive overview of its known natural sources, detailed protocols for its isolation, and an exploration of its interactions with key biological pathways. The presented methodologies and data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future research should focus on optimizing isolation techniques to improve yields, exploring a wider range of natural sources, and further elucidating the intricate molecular mechanisms underlying its biological activities. Such efforts will be crucial in translating the promise of this compound into tangible therapeutic applications.

References

Methodological & Application

Synthesis of Metal Complexes Using Chelidamic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of metal complexes using chelidamic acid. This guide includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow.

This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile tridentate ligand known for its ability to form stable complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit a wide range of interesting properties and potential applications in fields such as medicinal chemistry, biochemistry, and materials science. The coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. These complexes have garnered significant interest due to their potential as therapeutic agents, demonstrating antimicrobial, anticancer, anti-diabetic, antioxidant, and anti-inflammatory activities.

I. Quantitative Data Summary

The following tables summarize key quantitative data for various metal complexes of this compound, including spectroscopic data and minimum inhibitory concentrations (MIC) against selected microbial strains.

Table 1: Spectroscopic Data for Selected Metal Complexes of this compound (DAMIC)

| Complex Formula | Metal Ion | 10 Dq (cm⁻¹) | Key IR Bands (cm⁻¹) (C=O stretch) |

| [Co(DAMIC)₂(H₂O)₂]Cl₂ | Co(II) | 9,800 | ~1600 |

| [Ni(DAMIC)₂(H₂O)₂]Cl₂ | Ni(II) | 9,200 | ~1600 |

| [Fe(DAMIC)₃]Cl₃ | Fe(III) | - | ~1600 |

| [Cr(DAMIC)₃]Cl₃ | Cr(III) | - | ~1600 |

Note: The negative shift of the C=O stretching band in the complexes compared to the free ligand is indicative of coordination involving the carboxylate group.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of metal complexes of this compound.

Protocol 1: General Synthesis of First-Row Transition Metal-Chelidamic Acid Complexes

This protocol describes a general method for the synthesis of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) complexes with this compound.

Materials:

-

This compound (H₃CAM)

-

Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·6H₂O, ZnCl₂·6H₂O)

-

Methanol

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Ligand Solution Preparation: Dissolve 1.0 mmol of this compound in 20 mL of a 1:1 methanol/water mixture in a 100 mL round-bottom flask.

-

Deprotonation: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the carboxylic acid groups of the this compound. The pH of the solution can be monitored and adjusted to facilitate complex formation.

-

Metal Salt Addition: In a separate beaker, dissolve 0.5 mmol of the respective metal(II) chloride hexahydrate in 10 mL of deionized water.

-

Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Protocol 2: Characterization of Metal-Chelidamic Acid Complexes

1. Infrared (IR) Spectroscopy:

-

Record the FT-IR spectra of the synthesized complexes and the free this compound ligand using KBr pellets in the range of 4000-400 cm⁻¹.

-

Analyze the spectra for shifts in the characteristic vibrational frequencies, particularly the C=O stretching frequency of the carboxylate groups (around 1600 cm⁻¹) and the C=N stretching frequency of the pyridine ring, to confirm coordination.

2. UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve the complexes in a suitable solvent (e.g., ethanol, methanol, or water).

-

Record the electronic absorption spectra in the range of 200-800 nm.

-

Analyze the spectra to determine the d-d transitions of the metal ions and calculate the ligand field splitting energy (10 Dq) for octahedral complexes.

3. Elemental Analysis:

-

Perform CHN (Carbon, Hydrogen, Nitrogen) elemental analysis to determine the empirical formula of the synthesized complexes and compare it with the calculated values.

Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial and fungal strains.

Materials:

-

Synthesized metal-chelidamic acid complexes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Standard antibiotic and antifungal drugs (positive controls)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes and standard drugs in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the respective growth media in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by measuring the optical density at 600 nm.

III. Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of metal-chelidamic acid complexes.

Caption: General workflow for the synthesis, characterization, and evaluation of metal-chelidamic acid complexes.

Caption: Logical relationship from starting materials to the properties and applications of the synthesized complexes.

Application Notes and Protocols for Lanthanoid Compounds Using Chelidamic Acid as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chelidamic acid as a ligand for forming luminescent lanthanoid compounds. Due to the limited availability of extensive quantitative data for this compound complexes across the entire lanthanoid series, information from the closely related and well-studied ligand, dipicolinic acid (pyridine-2,6-dicarboxylic acid), is included as a comparative reference. This compound, being 4-hydroxydipicolinic acid, is expected to exhibit similar coordination chemistry, with potential differences in solubility and electronic properties due to the hydroxyl group.

Introduction to this compound in Lanthanoid Complexation

This compound is a tridentate ligand that can form stable complexes with lanthanoid ions. The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. This coordination structure sensitizes the lanthanoid ion, leading to characteristic luminescence. This "antenna effect" is crucial for applications in bioimaging, sensing, and drug development, where the long-lived and sharp emission bands of lanthanoids are highly advantageous.

Recent studies have confirmed the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes between europium(III) and this compound.[1] The tridentate binding mode of this compound with the Eu(III) aqua ion has also been suggested based on luminescence lifetime data.[1]

Applications

The unique photophysical properties of lanthanoid-chelidamic acid complexes make them suitable for a range of applications:

-

Luminescent Probes for Bioimaging: The long luminescence lifetimes of these complexes allow for time-gated detection, which minimizes background fluorescence from biological samples, leading to high signal-to-noise ratios. Their sharp emission bands are ideal for multiplexed imaging.

-

Sensing of Biomolecules: The luminescence of these complexes can be sensitive to the local environment, allowing for the design of sensors that respond to changes in pH, ion concentrations, or the presence of specific biomolecules.

-

Drug Development and Theranostics: Lanthanoid complexes can be incorporated into drug delivery systems to monitor their biodistribution and cellular uptake through luminescence imaging. Furthermore, the inherent radioactivity of some lanthanide isotopes offers potential for theranostic applications, combining diagnosis and therapy.

Quantitative Data

Table 1: Photophysical Properties of a Praseodymium-Chelidamic Acid Complex

| Lanthanoid Ion | Ligand | Excitation Wavelength (nm) | Emission Maximum (nm) | Notes |

| Pr(III) | This compound | 475 | 530 | Strong green luminescence originating from the ligand.[2] |

Table 2: Stability Constants of Lanthanoid-Dipicolinic Acid Complexes (as a proxy)

| Lanthanoid Ion | Log β₁ | Log β₂ | Log β₃ | Conditions |

| La(III) | 7.0 | 12.3 | 15.9 | I = 0.1 M (NaClO₄), 25 °C |

| Pr(III) | 7.5 | 13.3 | 17.1 | I = 0.1 M (NaClO₄), 25 °C |

| Nd(III) | 7.6 | 13.5 | 17.5 | I = 0.1 M (NaClO₄), 25 °C |

| Sm(III) | 7.9 | 14.2 | 18.5 | I = 0.1 M (NaClO₄), 25 °C |

| Eu(III) | 8.0 | 14.4 | 18.8 | I = 0.1 M (NaClO₄), 25 °C |

| Gd(III) | 8.0 | 14.3 | 18.6 | I = 0.1 M (NaClO₄), 25 °C |

| Tb(III) | 8.1 | 14.6 | 19.1 | I = 0.1 M (NaClO₄), 25 °C |

| Dy(III) | 8.1 | 14.6 | 19.2 | I = 0.1 M (NaClO₄), 25 °C |

| Ho(III) | 8.1 | 14.6 | 19.2 | I = 0.1 M (NaClO₄), 25 °C |

| Er(III) | 8.2 | 14.7 | 19.3 | I = 0.1 M (NaClO₄), 25 °C |

| Tm(III) | 8.3 | 14.9 | 19.6 | I = 0.1 M (NaClO₄), 25 °C |

| Yb(III) | 8.4 | 15.1 | 19.9 | I = 0.1 M (NaClO₄), 25 °C |

| Lu(III) | 8.4 | 15.2 | 20.0 | I = 0.1 M (NaClO₄), 25 °C |

Note: Data for dipicolinic acid complexes are provided as an estimation of the behavior of this compound complexes. The stability constants were determined by potentiometric titration.

Table 3: Luminescence Quantum Yields of Lanthanoid-Dipicolinic Acid Complexes (as a proxy)

| Lanthanoid Ion | Ligand | Quantum Yield (Φ) | Solvent |

| Eu(III) | Dipicolinic Acid | ~10-20% | Water |

| Tb(III) | Dipicolinic Acid | ~20-30% | Water |

Note: Quantum yields are highly dependent on the specific complex stoichiometry, solvent, and presence of quenchers. The values for dipicolinic acid complexes are indicative.

Experimental Protocols

Protocol for Synthesis of a Lanthanoid-Chelidamic Acid Complex (e.g., Praseodymium Complex)

This protocol is adapted from the hydrothermal synthesis of a praseodymium-chelidamic acid complex.[2]

Materials:

-

This compound (H₃Chel)

-

Praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-